

MI-3454: A Targeted Approach to MLL-Reordered Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MI-3454

Cat. No.: B2794154

[Get Quote](#)

An In-depth Technical Guide on the Mechanism of Action of **MI-3454**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of **MI-3454**, a highly potent and orally bioavailable small molecule inhibitor targeting the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical dependency in MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute leukemias.

Core Mechanism of Action

MI-3454 functions by directly disrupting the critical interaction between menin and the MLL1 protein (or its oncogenic MLL-fusion derivatives).[1][2] In MLL-rearranged leukemia, the fusion of the KMT2A (MLL1) gene with various partner genes results in a chimeric protein that requires interaction with menin to drive the expression of key leukemogenic target genes, such as HOXA9 and MEIS1.[1][3] By binding to menin, **MI-3454** allosterically inhibits its interaction with MLL1, leading to the downregulation of this aberrant gene expression program. This, in turn, induces profound anti-leukemic effects, including cell differentiation and inhibition of proliferation.[1]

The on-target activity of **MI-3454** has been validated by experiments showing that overexpression of HOXA9 can reverse the therapeutic effects of the compound in MLL leukemic cells. Furthermore, **MI-3454** demonstrates strong anti-proliferative effects and downregulates HOXA9 and MEIS1 expression in mouse bone marrow cells transformed with

the MLL-AF9 oncogene, but not in cells transformed directly with HOXA9 and MEIS1, underscoring its specific mechanism upstream of these key effectors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of **MI-3454**.

Table 1: In Vitro Potency and Selectivity of **MI-3454**

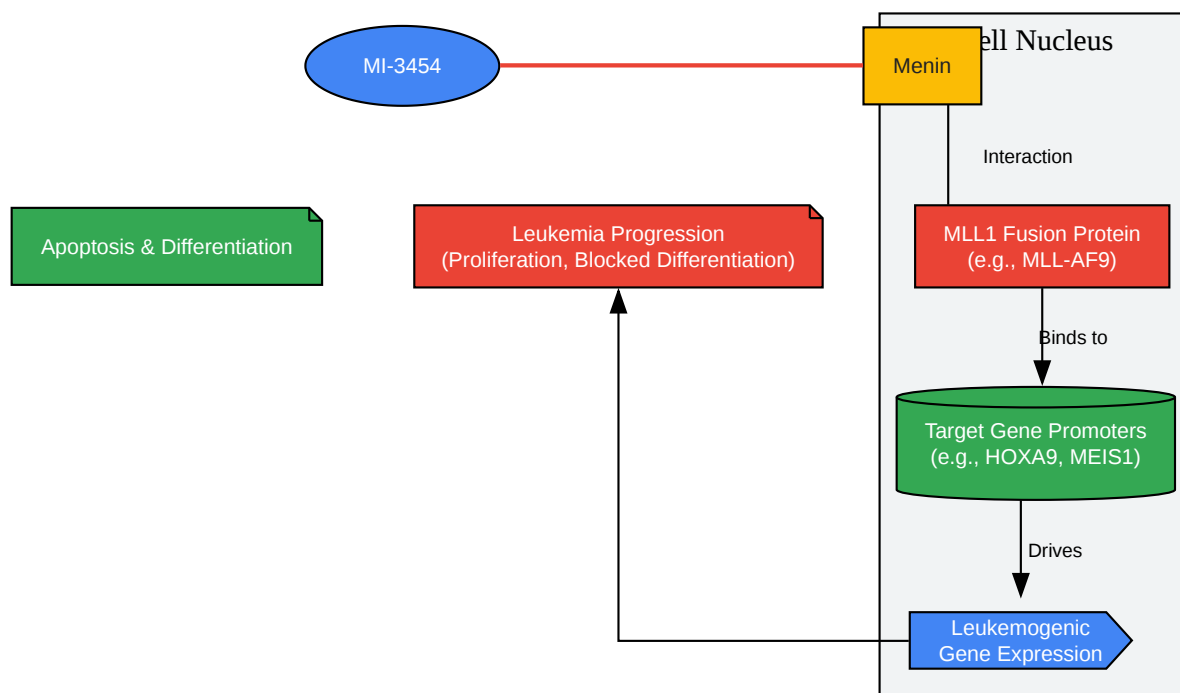
| Parameter | Value | Description |
|----------------------------|---------------|---|
| IC50 | 0.51 nM | Concentration of MI-3454 required to inhibit 50% of the menin-MLL1 interaction in a biochemical assay. |
| GI50 | 7 - 27 nM | Concentration of MI-3454 required to inhibit the growth of various MLL-rearranged leukemia cell lines by 50%. |
| Cytochrome P450 Inhibition | <50% at 10 µM | MI-3454 does not potently inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. |

Table 2: In Vivo Pharmacokinetics and Efficacy of **MI-3454** in Murine Models

| Parameter | Value | Model/Condition |
|------------------------------|----------------------------------|---|
| T1/2 (Oral) | 3.2 hours | Pharmacokinetic parameter indicating the elimination half-life after oral administration. |
| Cmax (Oral) | 4698 ng/mL | Peak plasma concentration achieved after oral administration. |
| T1/2 (IV) | 2.4 hours | Pharmacokinetic parameter indicating the elimination half-life after intravenous administration. |
| Clearance (IV) | 2375 mL/hr/kg | Volume of plasma cleared of the drug per unit time after intravenous administration. |
| Volume of Distribution (Vss) | 5358 mL/kg | Apparent volume into which the drug distributes in the body at steady state. |
| Efficacy | Complete remission or regression | Observed in mouse models of MLL-rearranged and NPM1-mutated leukemia, including patient-derived xenograft (PDX) models, with oral administration. |

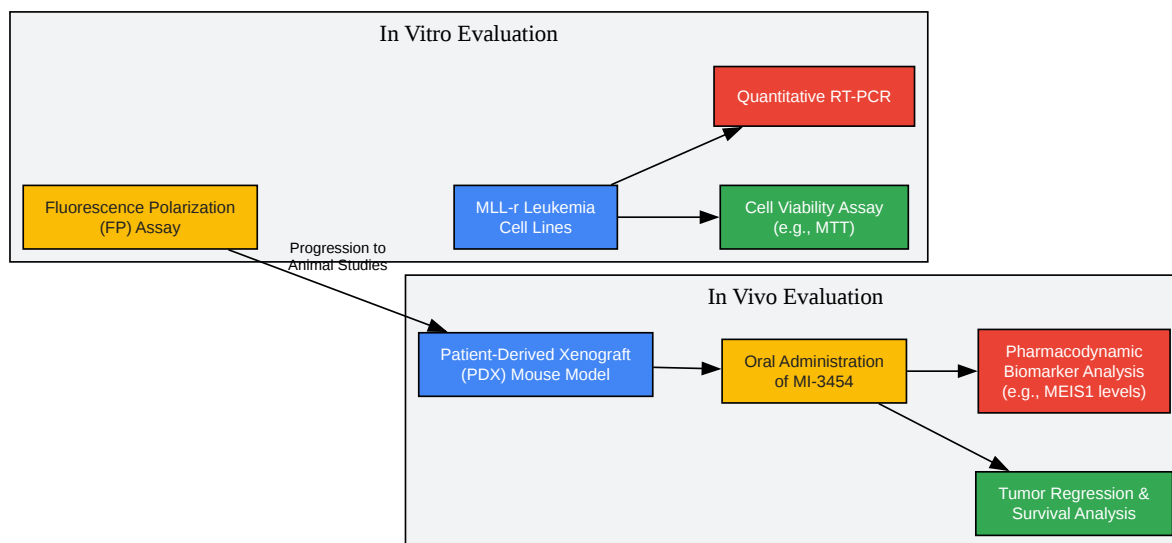
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **MI-3454** and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **MI-3454** in MLL-Reordered Leukemia.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [MI-3454: A Targeted Approach to MLL-Reordered Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2794154#mi-3454-mechanism-of-action-in-ml-rearranged-leukemia\]](https://www.benchchem.com/product/b2794154#mi-3454-mechanism-of-action-in-ml-rearranged-leukemia)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com